An In-depth Technical Guide to Bis(4-diethylaminophenyl)methanol (CAS 134-91-8)
An In-depth Technical Guide to Bis(4-diethylaminophenyl)methanol (CAS 134-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-diethylaminophenyl)methanol, with CAS number 134-91-8, is a diarylmethanol compound. While it is structurally related to compounds used as precursors in the synthesis of triarylmethane dyes, its own biological activities and pharmacological profile are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, and available spectral data for the closely related analogue, 4,4'-bis(dimethylamino)benzhydrol, to serve as a reference. The potential for biological activity, based on the broader class of diarylmethanols, is also discussed to inform future research directions.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 134-91-8 | [1][2] |
| Molecular Formula | C₂₁H₃₀N₂O | [1][2] |
| Molecular Weight | 326.48 g/mol | [1][2] |
| IUPAC Name | Bis(4-diethylaminophenyl)methanol | |
| Synonyms | 4,4'-Bis(diethylamino)benzhydrol | [3] |
| Appearance | White to almost white powder to crystal | [3] |
| Melting Point | 82 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in alcohols. | [4] |
| Storage Temperature | 0-10°C | [3] |
Synthesis
A plausible and efficient method for the synthesis of Bis(4-diethylaminophenyl)methanol is through the reduction of the corresponding ketone, 4,4'-bis(diethylamino)benzophenone. This method is analogous to the well-documented synthesis of similar benzhydrols.[5][6][7]
Experimental Protocol: Reduction of 4,4'-Bis(diethylamino)benzophenone
Materials:
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4,4'-Bis(diethylamino)benzophenone
-
Zinc Dust
-
Potassium Hydroxide (or Sodium Hydroxide)
-
Ethanol (or other lower alcohol)
-
Hydrochloric Acid (for workup)
-
Water
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An appropriate organic solvent for recrystallization (e.g., ethanol)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide is prepared in ethanol.
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Addition of Reactants: To this solution, 4,4'-bis(diethylamino)benzophenone and zinc dust are added.
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Reaction: The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, the mixture is cooled and filtered to remove the excess zinc dust and zinc salts. The filtrate is then poured into a beaker containing ice-cold water.
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Precipitation: The aqueous mixture is acidified with hydrochloric acid to precipitate the crude Bis(4-diethylaminophenyl)methanol.
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Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Bis(4-diethylaminophenyl)methanol.
Spectral Data
¹H NMR Spectrum (Reference: 4,4'-bis(dimethylamino)benzhydrol)
The proton NMR spectrum of 4,4'-bis(dimethylamino)benzhydrol shows characteristic signals for the aromatic protons, the methine proton, and the methyl protons of the dimethylamino groups.[8]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | Doublet | 4H | Aromatic protons ortho to the carbinol |
| ~6.7 | Doublet | 4H | Aromatic protons ortho to the N(CH₃)₂ |
| ~5.3 | Singlet | 1H | Methine proton (-CH(OH)-) |
| ~2.9 | Singlet | 12H | Methyl protons (-N(CH₃)₂) |
IR Spectrum (Reference: 4,4'-bis(dimethylamino)benzhydrol)
The infrared spectrum of 4,4'-bis(dimethylamino)benzhydrol would be expected to show the following characteristic absorption bands.[1][9]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-3500 (broad) | O-H stretch (alcohol) |
| 3000-3100 | C-H stretch (aromatic) |
| 2800-3000 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| 1000-1200 | C-O stretch (secondary alcohol) |
| ~1350 | C-N stretch (aromatic amine) |
Biological Activity and Potential Applications
As of the date of this document, there is no specific information in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or any signaling pathway involvement of Bis(4-diethylaminophenyl)methanol.
However, the broader class of diarylmethanol compounds has been explored for various medicinal properties.[13] Some diarylmethane derivatives have shown potential as antimicrobial, cardiovascular, and nervous system disorder agents.[13] It is plausible that Bis(4-diethylaminophenyl)methanol could be investigated for similar activities.
Potential Research Directions
Given the lack of biological data, future research could focus on screening Bis(4-diethylaminophenyl)methanol for a range of biological activities. A potential starting point could be to investigate its cytotoxic effects against various cancer cell lines, as many small organic molecules exhibit anticancer properties.
Caption: Potential research workflow for investigating the biological activity of Bis(4-diethylaminophenyl)methanol.
Safety Information
Safety data for Bis(4-diethylaminophenyl)methanol indicates that it may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Conclusion
Bis(4-diethylaminophenyl)methanol is a readily synthesizable diarylmethanol compound. While its physical and chemical properties are partially characterized, a significant gap exists in the understanding of its biological activity. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and scientists interested in exploring the potential applications of this compound, particularly in the field of drug discovery and development. Further investigation is warranted to elucidate its pharmacological profile and potential therapeutic value.
References
- 1. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4) IR2 spectrum [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. BIS(4-DIETHYLAMINOPHENYL)METHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 7. studylib.net [studylib.net]
- 8. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 10. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 11. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 12. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 13. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
